molecular formula C7H7BrFNO B15047667 O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine

O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine

Cat. No.: B15047667
M. Wt: 220.04 g/mol
InChI Key: KAPZMVXZMLKBKL-UHFFFAOYSA-N
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Description

O-[(5-Bromo-2-fluorophenyl)methyl]hydroxylamine is a hydroxylamine derivative featuring a substituted benzyl group with bromine and fluorine atoms at specific positions on the aromatic ring. Its structure combines electron-withdrawing substituents (bromine and fluorine) that may influence reactivity, solubility, and binding affinity in biological systems.

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7BrFNO/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3H,4,10H2

InChI Key

KAPZMVXZMLKBKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CON)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine is an organic compound with a hydroxylamine functional group attached to a benzyl moiety that includes bromine and fluorine substituents. It has potential applications in medicinal chemistry and organic synthesis. The presence of halogen atoms can enhance its reactivity and biological activity. The molecular structure allows for various interactions through hydrogen bonding and halogen bonding, making it a versatile building block in chemical synthesis.

Applications

  • Medicinal Chemistry and Organic Synthesis this compound is used due to the presence of halogen atoms, which can enhance its reactivity and biological activity.
  • Interaction studies The halogen atoms in this compound can enhance interactions through halogen bonding, while the hydroxylamine moiety allows for hydrogen bonding. These interactions can influence enzyme kinetics and receptor binding profiles, providing insights into its potential as a pharmaceutical agent.
  • Drug development The presence of bromine and fluorine may enhance lipophilicity and bioavailability, making it an interesting candidate for drug development. Studies indicate that hydroxylamines can act as enzyme inhibitors or probes in biochemical assays.

Synthesis
The synthesis of this compound typically involves several steps: Industrial methods may utilize large-scale bromination and fluorination processes followed by the introduction of the hydroxylamine group, optimizing for high yield and purity.

Reactions
Common reagents used in reactions involving this compound include palladium catalysts for coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions—temperature, solvent choice, and reaction time—are critical for achieving the desired transformations.

Mechanism of Action

The mechanism of action of O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Comparison with Similar Hydroxylamine Derivatives

Below is a detailed analysis of analogous compounds:

O-[(2-Fluorophenyl)methyl]hydroxylamine ()

  • Structure : Substituted with a single fluorine atom at the ortho position of the benzyl group.
  • Synthesis : Likely synthesized via alkylation of hydroxylamine with a 2-fluorobenzyl halide or through Gabriel methodology (as seen in for ferrocene analogs).
  • Applications : Used in medicinal chemistry for ligand design or as intermediates in inhibitor synthesis.
  • Key Differences : The absence of a bromine atom reduces steric bulk and electron-withdrawing effects compared to the target compound.

O-[(3-Fluorophenyl)methyl]hydroxylamine Derivatives ()

  • Structure : Ferrocene-containing analogs with a 3-fluorophenyl group.
  • Synthesis : Prepared via iron-mediated alkylation or Gabriel synthesis using N-hydroxyphthalimide ().
  • Reactivity : The ferrocene moiety enhances electrochemical properties and stabilizes intermediates in catalytic reactions .
  • Key Differences : The presence of a ferrocene group introduces redox activity, which is absent in the purely aromatic target compound.

O-Pentafluorobenzylhydroxylamine (PFBHA, )

  • Structure : Fully fluorinated benzyl group.
  • Applications : Used as a derivatization reagent for carbonyl compounds in analytical chemistry.
  • Key Differences : High fluorine content increases lipophilicity and volatility, making PFBHA suitable for gas chromatography applications .

O-(Naphthalen-2-ylmethyl)hydroxylamine (9g, )

  • Structure : Naphthalene ring system instead of a substituted benzene.
  • Spectral Data : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.8–7.2 ppm and a benzylic CH₂ at δ 4.2 ppm .
  • Key Differences : Extended aromatic systems like naphthalene enhance π-π stacking interactions, which may improve binding to hydrophobic enzyme pockets.

O-(Morpholinoethyl)hydroxylamine (VIIIj, )

  • Structure : Contains a morpholine ring linked via an ethyl chain.
  • Synthesis : Prepared via reductive amination, highlighting the versatility of hydroxylamine in forming secondary amines .
  • Key Differences : The morpholine group introduces basicity and hydrogen-bonding capacity, which are absent in halogenated benzyl analogs.

Biological Activity

O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine is an organic compound characterized by a hydroxylamine functional group attached to a benzyl moiety that includes bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its unique structural features, which enhance its biological activity and reactivity.

Chemical Structure and Properties

The molecular structure of this compound allows for various interactions through hydrogen bonding and halogen bonding. The presence of halogen atoms (bromine and fluorine) is particularly significant as they can enhance lipophilicity, potentially improving the compound's bioavailability. The hydroxylamine group can form hydrogen bonds with enzymes and receptors, which may modulate their activity, making this compound a candidate for drug development.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The hydroxylamine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to observed biological effects.

Biological Activity Overview

Research indicates that compounds with hydroxylamine groups often exhibit enzyme inhibition properties. This compound may serve as a probe in biochemical assays, contributing to its potential applications in pharmacology. Key studies have highlighted the following biological activities:

  • Enzyme Inhibition : Hydroxylamines are known to inhibit certain enzymes by forming covalent bonds, which can lead to the modulation of metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of hydroxylamines show promise as antimicrobial agents against various pathogens .

Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several hydroxylamine derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values demonstrating effective inhibition.

CompoundTarget PathogenMIC (μg/mL)
This compoundStaphylococcus aureus15.6
This compoundEscherichia coli31.2

These findings suggest that the compound has potential as an antibacterial agent, particularly against resistant strains .

Enzyme Interaction Studies

Further investigations into the interaction between this compound and various enzymes have shown that it can effectively inhibit specific enzyme activities through covalent modification. For instance, studies have demonstrated that this compound can significantly reduce the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Q & A

What are the common synthetic routes for O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine, and how do substituents influence reactivity?

Basic Answer:
The compound can be synthesized via O-alkylation of hydroxylamine derivatives or methanolysis of hydroxylamine sulfonates . The bromo and fluoro substituents on the phenyl ring increase steric hindrance and electron-withdrawing effects, which may slow reaction rates. Methodologically, optimizing reaction temperature (e.g., 0–25°C) and using polar aprotic solvents (e.g., DMF) can enhance yield.

Advanced Answer:
For regioselective synthesis, consider protecting group strategies (e.g., tert-butyloxycarbonyl) to prevent side reactions. Substituents like bromine may necessitate longer reaction times due to reduced nucleophilicity. Computational modeling (e.g., DFT calculations) can predict transition states and guide solvent selection .

How can reaction conditions be optimized to improve yield and purity?

Advanced Answer:
Use Design of Experiments (DoE) to systematically vary parameters like molar ratios, solvent polarity, and catalyst loading. For example, coupling reactions with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in THF/water mixtures at pH 6–7 can minimize byproducts . Monitor reaction progress via LC-MS and adjust stoichiometry dynamically.

What analytical techniques are essential for characterizing this compound?

Basic Answer:
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) confirms structural integrity, while HPLC assesses purity (>95% typically required for research use). Mass spectrometry (ESI-TOF) verifies molecular weight .

Advanced Answer:
High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in regiochemistry. For fluorine environments, ¹⁹F NMR with decoupling techniques provides insights into electronic effects .

How can structural contradictions in spectral data be resolved?

Advanced Answer:
Contradictions may arise from tautomerism or impurities. Use 2D NMR (e.g., HSQC, HMBC) to map coupling patterns. Compare experimental data with computational predictions (e.g., Gaussian-based NMR simulations) . For impurity profiling, employ LC-MS/MS with ion-trap detectors .

What are the key applications of this compound in biochemical research?

Basic Answer:
It serves as a precursor for fluorescent probes (e.g., fluorescein derivatives) via hydroxylamine-mediated conjugation . It can also act as an enzyme inhibitor by forming covalent adducts with active-site residues .

Advanced Answer:
In targeted protein degradation, functionalize the hydroxylamine group to create PROTACs (proteolysis-targeting chimeras). Optimize cell permeability by modifying the bromo-fluorophenyl moiety .

How can enzyme inhibition assays be designed using this compound?

Advanced Answer:
Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd). For time-dependent inhibition, pre-incubate the compound with the enzyme and monitor residual activity via fluorogenic substrates. IC50 values can be determined using nonlinear regression analysis .

How should researchers address discrepancies in purity data across synthesis batches?

Advanced Answer:
Implement orthogonal purification methods:

  • Reverse-phase HPLC with C18 columns (acetonitrile/water gradient).
  • Recrystallization from ethanol/water mixtures to remove hydrophobic impurities.
    Validate purity via qNMR using internal standards (e.g., maleic acid) .

What factors influence the compound’s stability, and how can degradation be mitigated?

Basic Answer:
The compound is sensitive to light and moisture. Store at –20°C under argon. For aqueous solutions, use pH 4–6 buffers to prevent hydrolysis .

Advanced Answer:
Conduct forced degradation studies:

  • Expose to UV light (254 nm) and analyze degradation products via LC-HRMS.
  • Use Arrhenius plots to predict shelf life at 25°C. Stabilize formulations with antioxidants (e.g., BHT) .

How can computational tools predict reactivity and regioselectivity?

Advanced Answer:
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for O-alkylation. Molecular dynamics simulations (e.g., GROMACS) predict solubility in mixed solvents. Use Schrödinger’s Jaguar for pKa estimation of the hydroxylamine group .

What safety protocols are critical for large-scale synthesis?

Basic Answer:
Use fume hoods, nitrile gloves, and explosion-proof equipment. Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Answer:
Implement process analytical technology (PAT) for real-time monitoring of exothermic reactions. Design quench systems with pH and temperature sensors to prevent runaway reactions. Conduct HAZOP (Hazard and Operability) studies for risk assessment .

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